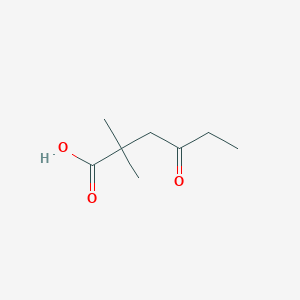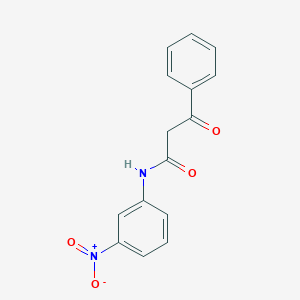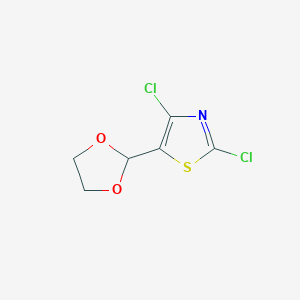
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both a thiazole and a dioxolane ring. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is not fully understood. However, it is believed to interact with various biological targets, including enzymes and proteins. This interaction can result in the inhibition or activation of these targets, leading to various physiological effects.
Biochemical and Physiological Effects:
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have an effect on the central nervous system, including the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole. Some possible areas of research include the development of new pharmaceuticals and agrochemicals, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as materials science and electronics.
In conclusion, 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its potential for future research is vast. As with all chemicals, it should be handled with care and disposed of properly to ensure the safety of researchers and the environment.
Applications De Recherche Scientifique
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has numerous applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNOZYDMRHICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


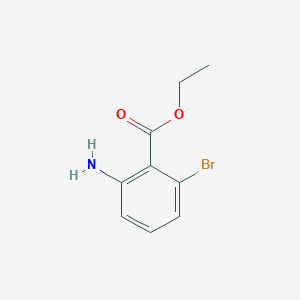
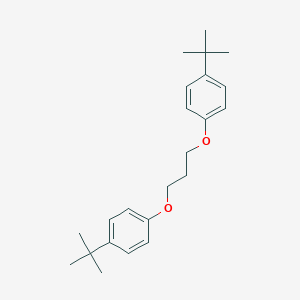

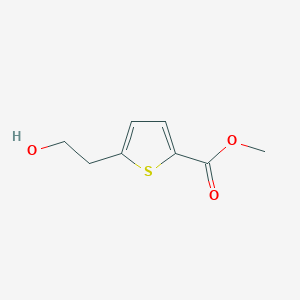

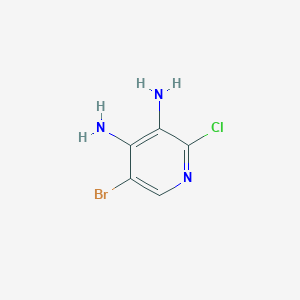
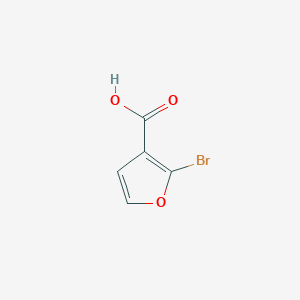
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)



